2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide
Description
2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide is a heterocyclic compound that features an imidazo[1,2-b][1,2,4]triazole core
Properties
IUPAC Name |
2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-2-3-10-7(15)4-6-8(16)13-9-11-5-12-14(6)9/h5-6H,2-4H2,1H3,(H,10,15)(H,11,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETYPUQZYAINSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1C(=O)NC2=NC=NN12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146372 | |
| Record name | 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, 5,6-dihydro-5-oxo-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428139-62-1 | |
| Record name | 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, 5,6-dihydro-5-oxo-N-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, 5,6-dihydro-5-oxo-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functionalization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[1,2-b][1,2,4]triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted imidazo[1,2-b][1,2,4]triazole derivatives.
Scientific Research Applications
2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like 2-phenylimidazole share structural similarities.
Triazole derivatives: Compounds such as 1,2,4-triazole exhibit similar chemical properties.
Uniqueness
2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide is unique due to its specific substitution pattern and the presence of both imidazole and triazole rings, which confer distinct chemical and biological properties .
Biological Activity
2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide is a synthetic compound that belongs to the imidazo[1,2-b][1,2,4]triazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. Its unique structural features allow it to interact with various biological targets, leading to a range of pharmacological effects.
- Molecular Formula : C9H13N5O2
- Molecular Weight : 223.23 g/mol
- CAS Number : 1428139-62-1
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular pathways. The imidazole ring is known for its role in enzyme inhibition and modulation of signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes that play pivotal roles in metabolic pathways and oxidative stress responses.
- Receptor Modulation : It interacts with various receptors that regulate cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that this compound has potential anticancer properties. It has been observed to induce apoptosis in cancer cell lines by modulating key signaling pathways.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. It has been reported to possess activity against various bacterial strains, likely due to its ability to disrupt bacterial metabolic processes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Lu et al., 2014 | Demonstrated the compound's ability to inhibit angiogenesis in tumor models. |
| Krönke et al., 2014 | Reported on the modulation of immune responses through cereblon binding. |
| BenchChem Research (2024) | Highlighted interactions with enzymes involved in oxidative stress responses. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
